![molecular formula C9H11F7O B3041143 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene CAS No. 261760-17-2](/img/structure/B3041143.png)
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene
Overview
Description
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene (TFMO) is a fluorinated organic compound with a wide range of applications in chemical synthesis and scientific research. It has been found to be useful in a variety of chemical reactions, including polymerization, and is also an important component in many pharmaceuticals and other products. TFMO is a highly stable compound due to its strong carbon-fluorine bonds, and its low boiling point and low vapor pressure make it an ideal starting material for various synthetic processes. Furthermore, its unique properties make it an attractive candidate for a variety of scientific research applications.
Scientific Research Applications
Chemistry and Reactivity
- 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene's reactivity and chemical properties have been studied, revealing its potential in various chemical reactions. For instance, the compound has shown interesting behavior in reactions involving water, tetrahydrofuran (THF), and furan, leading to the formation of different products due to its high strain and unique electronic and steric effects (Lee et al., 2012).
Oxidation Studies
- Oxidation reactions involving similar alkenes, like oct-1-ene, using thallium(III) trifluoroacetate, have been explored. This research provides insights into the stability and decomposition of organothallium adducts, which could be relevant to the study of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene (Lethbridge et al., 1974).
Synthesis and Reactions
- Studies on the synthesis and reactions of similar polyfluorinated compounds highlight the potential routes and chemical behavior of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene. These include reactions with nucleophiles and the formation of partially fluorinated products, which may shed light on the synthesis pathways and reactivity of the compound (Coe & Ray, 1998).
Application in Polymer and Material Science
- Research into the fluorinated-plasma coating on polyhydroxyalcanoate (PHBV) using similar fluorinated alkenes shows how 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene might be used in advanced material sciences. Such coatings significantly alter the surface properties, like hydrophobicity and biodegradability, of the materials (Guerrouani et al., 2007).
Gas-Phase Decomposition Studies
- The gas-phase decomposition of closely related compounds, such as 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane, has been examined. These studies contribute to understanding the decomposition and stability of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene under various conditions (Pola, 1988).
properties
IUPAC Name |
(E)-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)oct-3-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7O/c1-2-3-4-5-6-7(10,8(11,12)13)17-9(14,15)16/h5-6H,2-4H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFORKBCMJRGT-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)(OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(F)(F)F)(OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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